molecular formula C38H24N2O2 B8410071 9,9'-(Biphenyl-4,4'-diyl)bis(9H-carbazole-3-carbaldehyde)

9,9'-(Biphenyl-4,4'-diyl)bis(9H-carbazole-3-carbaldehyde)

Cat. No. B8410071
M. Wt: 540.6 g/mol
InChI Key: FYLKHVAQFJBJOW-UHFFFAOYSA-N
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Patent
US07700148B2

Procedure details

Phosphorus oxychloride (13 ml, 21.5 g, 140 mmol) was added dropwise to a stirring mixture of N,N-dimethylformamide (5.40 ml, 5.10 g, 69.7 mmol) and 4,4′-bis(carbazol-9-yl)biphenyl (7.72 g, 16.0 mmol) and the resulting mixture was stirred at room temperature for 5 minutes then heated to 90° C. for 24 h. (nb reaction mixture was followed by TLC using 5% ethanol/dichloromethane as the eluent). The reaction mixture was poured into water (800 ml) and this beaker was placed in the ultrasonic bath for 2 hours to break up the material. The mixture was stirred for a further 2 hours then filtered. The residue was washed with water and then hexane and dried in vacuo for 2 hours. The crude product was heated with acetone (3×400 ml) and filtered. The product was insoluble in most organic solvent. The impurities were removed by washing with acetone. The product, 4,4′-bis(3-formyl-carbazol-9-yl)biphenyl, (7.92 g, 87%) was obtained with melting point 295° C. (dec.). Found: C, 81.74; H, 4.71; and N, 4.45. C38H28N2O2.(CH3)2CO requires C, 82.25; H, 5.05; N, 4.68%. 1H n.m.r. (300 MHz, Me2SO): δ 10.09 (2 H, s, CHO); 8.88 (2 H, d, J 0.88 Hz, aromatic H); 8.41 (2 H, d, J 7.61 Hz, aromatic H); 8.41 (4 H, d, J 8.49 Hz, aromatic H); 8.00 (2 H, dd, J 8.49, 1.46 Hz, aromatic H); 7.83 (4 H, d, J 8.49 Hz, aromatic H); 7.38-7.61 (8 H, m, aromatic H). λmax(CH2Cl2): 215 nm (ε/Lmol−1cm−1 9163), 241 (68 488), 272 (65 928), 294 (67 194) 328 (42 620). FT-IR (solid): 3045, 2825, 2730, 1682, 1623, 1591, 1505, 1456, 1438, 1365, 1319, 1275, 1230, 1180, 802, 745 cm−1.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
7.72 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH:11]1[C:23]2[N:22]([C:24]3[CH:29]=[CH:28][C:27]([C:30]4[CH:35]=[CH:34][C:33]([N:36]5[C:48]6[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=6[C:42]6[C:37]5=[CH:38][CH:39]=[CH:40][CH:41]=6)=[CH:32][CH:31]=4)=[CH:26][CH:25]=3)[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15]=2[CH:14]=[CH:13][CH:12]=1.[CH2:49]([OH:51])C.ClCCl>O>[CH:49]([C:13]1[CH:12]=[CH:11][C:23]2[N:22]([C:24]3[CH:29]=[CH:28][C:27]([C:30]4[CH:31]=[CH:32][C:33]([N:36]5[C:48]6[CH:47]=[CH:46][C:45]([CH:8]=[O:9])=[CH:44][C:43]=6[C:42]6[C:37]5=[CH:38][CH:39]=[CH:40][CH:41]=6)=[CH:34][CH:35]=4)=[CH:26][CH:25]=3)[C:21]3[C:16]([C:15]=2[CH:14]=1)=[CH:17][CH:18]=[CH:19][CH:20]=3)=[O:51] |f:3.4|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
5.4 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
7.72 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
ethanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.ClCCl
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated to 90° C. for 24 h. (
Duration
24 h
CUSTOM
Type
CUSTOM
Details
nb reaction mixture
WAIT
Type
WAIT
Details
this beaker was placed in the ultrasonic bath for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The residue was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexane and dried in vacuo for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The crude product was heated with acetone (3×400 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The impurities were removed
WASH
Type
WASH
Details
by washing with acetone

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.92 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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